![molecular formula C14H18O B1305579 1-Ethynyl-4-(hexyloxy)benzene CAS No. 79887-17-5](/img/structure/B1305579.png)
1-Ethynyl-4-(hexyloxy)benzene
Overview
Description
1-Ethynyl-4-(hexyloxy)benzene is a chemical compound with the molecular formula C14H18O . It belongs to the family of aromatic hydrocarbons .
Synthesis Analysis
The synthesis of 1-Ethynyl-4-(hexyloxy)benzene and similar compounds often involves electrophilic aromatic substitution reactions . A general procedure for synthesizing mono- and dialkynylated benzene derivatives involves the use of PdCl2(PPh3)2, CuI in toluene, and Et3N in water .Molecular Structure Analysis
The molecular formula of 1-Ethynyl-4-(hexyloxy)benzene is C14H18O . The average mass is 186.293 Da and the monoisotopic mass is 186.140854 Da .Chemical Reactions Analysis
Benzene, the core structure of 1-Ethynyl-4-(hexyloxy)benzene, can undergo electrophilic aromatic substitution because aromaticity is maintained . The reaction of silicon atoms with benzene molecules has been studied using matrix isolation infrared spectroscopy .Physical And Chemical Properties Analysis
1-Ethynyl-4-(hexyloxy)benzene has a density of 0.9±0.1 g/cm3, a boiling point of 263.5±19.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 48.1±0.8 kJ/mol and a flash point of 105.6±15.6 °C .Scientific Research Applications
Organic Synthesis
1-Ethynyl-4-(hexyloxy)benzene: is a versatile compound in organic synthesis. It can be used as a building block for synthesizing various polymers and small molecules. Its ethynyl group is particularly reactive in Sonogashira coupling reactions , which are pivotal for creating carbon-carbon bonds in organic chemistry .
Material Science
In material science, this compound finds application in the development of organic semiconductors . Its aromatic structure combined with the hexyloxy side chain contributes to good solubility and film-forming properties, which are essential for creating thin-film transistors used in display technologies .
Liquid Crystals
The hexyloxybenzene moiety is known for its ability to form liquid crystalline phases , which are useful in the display industry. Research into the mesomorphic behavior of such compounds can lead to new types of liquid crystal displays with improved thermal stability and optical properties .
Photovoltaic Cells
1-Ethynyl-4-(hexyloxy)benzene: can be utilized in the design of organic photovoltaic cells (OPVs) . Its structure is beneficial for creating the active layer in OPVs, which requires materials that can donate electrons efficiently upon light absorption .
Nanotechnology
This compound can be used to create self-assembled monolayers (SAMs) on surfaces, which is a technique widely used in nanotechnology to modify surface properties. SAMs of 1-Ethynyl-4-(hexyloxy)benzene can be used to make surfaces more hydrophobic or to anchor other functional molecules .
Sensing Applications
Due to its electronic properties, 1-Ethynyl-4-(hexyloxy)benzene can be incorporated into sensors. It can be part of a sensing material that changes its electrical conductivity in response to external stimuli, such as the presence of certain chemicals or changes in temperature .
Medicinal Chemistry
While not directly used as a pharmaceutical, 1-Ethynyl-4-(hexyloxy)benzene can serve as an intermediate in the synthesis of drug candidates. Its structure allows for further functionalization, which is a common practice in the development of new medicinal compounds .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-ethynyl-4-hexoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-3-5-6-7-12-15-14-10-8-13(4-2)9-11-14/h2,8-11H,3,5-7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIJVGKRGIADQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379394 | |
Record name | 1-ethynyl-4-(hexyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynyl-4-(hexyloxy)benzene | |
CAS RN |
79887-17-5 | |
Record name | 1-Ethynyl-4-(hexyloxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79887-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-ethynyl-4-(hexyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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